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N-acetyl-LL-2,6-diaminopimelate(1-) -

N-acetyl-LL-2,6-diaminopimelate(1-)

Catalog Number: EVT-1581572
CAS Number:
Molecular Formula: C9H15N2O5-
Molecular Weight: 231.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetyl-LL-2,6-diaminopimelate(1-) is conjugate base of N-acetyl-LL-2,6-diaminopimelic acid. It is a conjugate base of a N-acetyl-LL-2,6-diaminopimelic acid.
Biosynthesis Pathways and Enzymatic Regulation

Role in the Succinylase and Acetylase Branches of the Diaminopimelate/Lysine Pathway

N-Acetyl-LL-2,6-diaminopimelate(1-) (N-acetyl-LL-DAP) serves as a key intermediate in the acetylase variant of the diaminopimelate (DAP)/lysine biosynthesis pathway, primarily utilized by Bacillus species. This pathway converts tetrahydrodipicolinate (THDPA) to meso-diaminopimelate (meso-DAP), a precursor essential for both lysine synthesis and peptidoglycan cross-linking in bacterial cell walls [3] [9]. Unlike the more common succinylase pathway (predominant in Escherichia coli and other proteobacteria), the acetylase pathway employs acetyl-CoA instead of succinyl-CoA for acylation reactions. The pathway proceeds via four enzymatic steps:

  • Acylation: THDPA is acetylated to form N-acetyl-THDPA.
  • Transamination: N-acetyl-THDPA is converted to N-acetyl-LL-DAP.
  • Deacylation: N-acetyl-LL-DAP is hydrolyzed to LL-DAP by N-acetyldiaminopimelate deacetylase (EC 3.5.1.47).
  • Epimerization: LL-DAP is epimerized to meso-DAP [1] [3].This acetyl-based route is energetically efficient and avoids the succinyl group recycling required in the succinylase pathway [9].

Enzymatic Conversion Mechanisms: Deacetylase and Aminotransferase Catalysis

The hydrolysis of N-acetyl-LL-DAP to LL-DAP is catalyzed by N-acetyldiaminopimelate deacetylase (DapE; EC 3.5.1.47). This zinc-dependent hydrolase cleaves the amide bond in N-acetyl-LL-DAP, releasing acetate and LL-DAP. The reaction is irreversible and critical for committing carbon flux toward meso-DAP synthesis [1] [4]. The enzyme exhibits strict specificity for acetylated LL-DAP isomers and does not act on succinylated analogs [7].

In organisms employing the L,L-diaminopimelate aminotransferase (DapL) pathway (e.g., cyanobacteria, Chlamydia, and methanogens), N-acetyl-LL-DAP is bypassed entirely. DapL directly transaminates THDPA to LL-DAP using glutamate as an amino donor, eliminating the need for acylation/deacylation steps. This single-step conversion is kinetically favorable and energetically frugal [5] [7]:

THDPA + L-glutamate → LL-DAP + α-ketoglutarate  

DapL belongs to the PLP-dependent aminotransferase superfamily and demonstrates no activity toward N-acetylated or N-succinylated DAP substrates [5] [7].

Substrate Specificity and Kinetic Parameters of Acetylase Pathway Enzymes

Enzymes in the acetylase pathway exhibit stringent substrate selectivity. N-Acetyldiaminopimelate deacetylase exclusively recognizes N-acetyl-LL-DAP as its physiological substrate, with no activity against N-succinyl-LL-DAP or other acylated diamino acids [1] [7]. Kinetic analyses reveal moderate catalytic efficiency, as summarized below:

Table 1: Kinetic Parameters of Key Enzymes in Acetylase and Dehydrogenase Pathways

EnzymeOrganismSubstrateKm (mM)kcat (s−1)kcat/Km (M−1s−1)
N-acetyldiaminopimelate deacetylaseBacillus subtilisN-acetyl-LL-DAP0.18 ± 0.0212.4 ± 0.868,900
DapLMethanocaldococcus jannaschiiTHDPA0.083 ± 0.01015.2 ± 0.6183,132
DapLMethanocaldococcus jannaschiiL-Glutamate0.42 ± 0.0215.2 ± 0.636,190

Data compiled from [1] [7] [9].

The Km of deacetylase for N-acetyl-LL-DAP (~0.18 mM) indicates high substrate affinity, though its kcat is lower than DapL’s activity toward THDPA. DapL’s superior catalytic efficiency underscores its metabolic advantage in organisms lacking acyl-transferase machinery [7] [9].

Regulatory Feedback Mechanisms in Bacterial Lysine Biosynthesis

Lysine biosynthesis is tightly regulated at transcriptional and enzymatic levels to prevent overproduction. Key mechanisms include:

  • Feedback inhibition: Aspartate kinase (LysC), the first enzyme in the DAP pathway, is allosterically inhibited by lysine. In Bacillus subtilis, LysC is 90% inhibited at 1 mM lysine [2] [9].
  • Transcriptional attenuation: The lysC gene in γ-proteobacteria and Bacillus species is regulated by the LYS riboswitch. This cis-acting RNA element in the 5′-UTR of lysC mRNA binds lysine, inducing structural changes that terminate transcription prematurely [2]. Mutations in this riboswitch confer lysine-constitutive expression [2].
  • Pathway-specific repression: Enzymes unique to the acetylase pathway (e.g., N-acetyldiaminopimelate deacetylase) are repressed under lysine-sufficient conditions. In B. subtilis, lysine reduces expression of the dapL (deacetylase) operon by 8-fold [3].

Table 2: Regulatory Mechanisms in Bacterial Lysine Biosynthesis

Regulatory MechanismTargetEffectorBiological Effect
Allosteric inhibitionAspartate kinase (LysC)L-LysineReduces catalytic activity by >90%
Transcriptional attenuationlysC mRNAL-LysinePremature transcription termination
Repression of operon expressiondap operonL-LysineDownregulation of acetylase pathway enzymes

Metabolite pooling of N-acetyl-LL-DAP is minimal due to tight kinetic coupling between deacetylase and epimerase (DapF), ensuring efficient flux toward meso-DAP and lysine [1] [9]. In E. coli engineered with the dehydrogenase pathway (DapDH), overexpression of meso-diaminopimelate dehydrogenase diverts flux from the succinylase route, increasing lysine titer by 66% due to reduced regulatory constraints [9].

Properties

Product Name

N-acetyl-LL-2,6-diaminopimelate(1-)

IUPAC Name

(2S,6S)-2-acetamido-6-azaniumylheptanedioate

Molecular Formula

C9H15N2O5-

Molecular Weight

231.23 g/mol

InChI

InChI=1S/C9H16N2O5/c1-5(12)11-7(9(15)16)4-2-3-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-,7-/m0/s1

InChI Key

KYVLWJXMCBZDRL-BQBZGAKWSA-M

Canonical SMILES

CC(=O)NC(CCCC(C(=O)[O-])[NH3+])C(=O)[O-]

Isomeric SMILES

CC(=O)N[C@@H](CCC[C@@H](C(=O)[O-])[NH3+])C(=O)[O-]

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